5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimisation Fragment‑Based Drug Design

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 2007919-12-0) is a heterocyclic building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family. It features a carboxylic acid at the 3‑position, a hydroxyl group at the 4‑position, and a bromine atom at the 5‑position.

Molecular Formula C8H5BrN2O3
Molecular Weight 257.043
CAS No. 2007919-12-0
Cat. No. B2606496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS2007919-12-0
Molecular FormulaC8H5BrN2O3
Molecular Weight257.043
Structural Identifiers
SMILESC1=C(C2=C(N1)NC=C(C2=O)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O3/c9-4-2-11-7-5(6(4)12)3(1-10-7)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)
InChIKeyPCAPAGSKCXAKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 2007919-12-0): Core Identity and Procurement Context


5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 2007919-12-0) is a heterocyclic building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family. It features a carboxylic acid at the 3‑position, a hydroxyl group at the 4‑position, and a bromine atom at the 5‑position [1]. With a molecular formula of C₈H₅BrN₂O₃ and a molecular weight of 257.04 g·mol⁻¹, it is primarily utilised as a synthetic intermediate in medicinal chemistry programmes targeting kinase inhibition, where the bromine serves as a cross‑coupling handle and the hydroxyl and carboxyl groups provide additional derivatisation sites [2].

Why Generic Substitution Fails for 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid


Within the 7‑azaindole‑3‑carboxylic acid scaffold, even single‑position modifications cause measurable shifts in molecular properties critical for both downstream synthetic efficiency and biological profile. Removing the 4‑hydroxy group (as in 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid, CAS 849068‑61‑7) alters hydrogen‑bond donor/acceptor counts, computed logP, and topological polar surface area, which can influence solubility, membrane permeability, and target‑binding geometry [1]. Similarly, replacing bromine with chlorine changes the reactivity window for palladium‑catalysed cross‑coupling reactions, potentially requiring re‑optimisation of coupling conditions or limiting the scope of accessible derivatives [2]. These differences, although subtle in single‑parameter terms, can compound across multi‑step synthetic sequences to affect both intermediate tractability and final‑compound property profiles.

Quantitative Differentiation Evidence for 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid


Molecular Weight and Hydrogen‑Bond Capacity Differentiation vs. the 4‑Des‑hydroxy Analog

The target compound carries an additional hydroxyl group at position 4 compared to 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid (CAS 849068‑61‑7). This difference increases molecular weight from 241.04 to 257.04 g·mol⁻¹ (+16 Da), adds one hydrogen‑bond donor (from 2 to 3), and adds one hydrogen‑bond acceptor (from 3 to 4) [1][2]. Such changes directly influence Lipinski‑type property calculations and can shift predicted solubility and permeability profiles in fragment‑based library design.

Medicinal Chemistry Physicochemical Property Optimisation Fragment‑Based Drug Design

Computed Lipophilicity (XLogP3) Shift Between Bromo‑Hydroxy and Bromo‑Only 7‑Azaindole‑3‑carboxylic Acids

XLogP3, a computed partition coefficient, is 1.1 for the target compound versus 1.5 for the 4‑des‑hydroxy analog 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid [1][2]. The 0.4 log unit decrease reflects increased hydrophilicity conferred by the 4‑OH group. In drug discovery settings, a ΔlogP of 0.4 can be meaningful for tuning aqueous solubility and reducing non‑specific protein binding.

Lipophilicity Optimisation ADME Prediction Property‑Based Drug Design

Topological Polar Surface Area (TPSA) Distinction Relative to the 4‑Des‑hydroxy Comparator

The computed TPSA of the target compound is 82.2 Ų, whereas the 4‑des‑hydroxy comparator (5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid) has a TPSA of approximately 62 Ų [1][2]. A TPSA of 82.2 Ų places the target compound closer to the conventional 90 Ų threshold often associated with reduced passive membrane permeability, making it a deliberate choice when designing polar, low‑permeability chemotypes.

Permeability Prediction Blood‑Brain Barrier Penetration Oral Bioavailability Design

Synthetic Utility: Bromine as a Superior Cross‑Coupling Handle Relative to Chlorine in 7‑Azaindole Systems

Brominated 7‑azaindole derivatives are recognised as more reactive electrophiles than their chlorinated counterparts in palladium‑catalysed cross‑coupling reactions [1]. This is a general class‑level trend: aryl bromides undergo oxidative addition to Pd(0) faster than aryl chlorides under identical conditions, enabling milder reaction temperatures, shorter times, and broader substrate scope. The 5‑bromo substituent on the target compound thus provides a more versatile coupling handle compared to 5‑chloro‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carboxylic acid (CAS 1203498‑99‑0).

Suzuki‑Miyaura Coupling Palladium Catalysis C–C Bond Formation

Purity Grade and Vendor Availability Comparison vs. Closest Analogs

The target compound is commercially available from multiple vendors at 97–98% purity, with catalogued specifications including molecular formula and MDL number MFCD30471636 . The 4‑des‑hydroxy analog (CAS 849068‑61‑7) is also widely available at similar purity levels, but lacks the orthogonal functionalisation handle provided by the 4‑OH group. The 5‑chloro‑4‑hydroxy analog does not appear to be commercially stocked by major suppliers as of the search date, meaning the bromo‑hydroxy compound is the most readily procurable scaffold that combines both the 5‑halogen coupling handle and the 4‑OH polarity/derivatisation site.

Chemical Procurement Quality Control Research Supply Chain

Where 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Delivers Differentiated Value


Kinase Inhibitor Fragment Library Design Requiring Polar, Low‑logP Building Blocks

Fragment‑based drug discovery programmes targeting kinase ATP‑binding pockets often require polar scaffolds with multiple hydrogen‑bonding vectors. The target compound, with XLogP3 = 1.1 and TPSA = 82.2 Ų, provides a more hydrophilic starting point than the 4‑des‑hydroxy analog (XLogP3 = 1.5; TPSA ≈ 62 Ų), enabling earlier attainment of desired lead‑like property profiles without introducing additional polarity‑enhancing synthetic steps [1]. The bromine at position 5 further supports rapid SAR exploration via Suzuki–Miyaura diversification.

Parallel Synthesis of 5‑Aryl/Amino‑Substituted 7‑Azaindole Libraries via Cross‑Coupling

The aryl bromide at C‑5 of the target compound is well‑suited for high‑throughput parallel synthesis using palladium‑catalysed Suzuki–Miyaura or Buchwald–Hartwig coupling protocols. Compared to the 5‑chloro analog, the bromine substituent is expected to provide more reliable and higher‑yielding couplings under standard conditions, reducing the need for ligand screening or high‑temperature optimisation [2].

Dual‑Functionalisation Strategies Exploiting Orthogonal C‑5 (Br) and C‑4 (OH) Reactivity

The simultaneous presence of a bromine coupling handle at C‑5 and a hydroxyl group at C‑4 allows sequential orthogonal derivatisation: first, palladium‑catalysed cross‑coupling at C‑5, followed by O‑alkylation, esterification, or sulfonylation at C‑4. This dual‑handle architecture is not available in the 4‑des‑hydroxy analog (CAS 849068‑61‑7), which lacks the C‑4 hydroxyl, or in the 5‑chloro‑4‑hydroxy analog, which is not commercially stocked [1].

Property‑Driven Scaffold Selection for CNS‑Sparing or Low‑Permeability Chemotypes

When designing compounds intended to remain peripherally restricted (high TPSA, low permeability), the target compound's TPSA of 82.2 Ų positions it advantageously near the conventional low‑permeability threshold. This property is intrinsic to the scaffold and cannot be replicated by the 4‑des‑hydroxy analog without late‑stage hydroxylation chemistry [2].

Quote Request

Request a Quote for 5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.